2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring an oxadiazole ring fused with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the oxadiazole motif without the need for protective groups . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoximes and isatoic anhydrides with various substituents in the aromatic ring as well as at the amide nitrogen atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the aniline moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the aniline moiety.
Scientific Research Applications
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The oxadiazole ring is a well-known pharmacophore found in various active pharmaceutical ingredients. This compound can be explored for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Materials Science: The compound can be used in the development of new materials, such as fluorescent dyes, OLEDs, and sensors.
Organic Synthesis: Due to its unique structure, the compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar pharmacophoric properties.
1,3,4-Oxadiazole Derivatives: These compounds also feature an oxadiazole ring but differ in the position of the nitrogen atoms.
Uniqueness
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the oxadiazole ring and the aniline moiety also contributes to its distinct properties.
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C11H11N3O/c12-9-4-2-1-3-8(9)11-14-13-10(15-11)7-5-6-7/h1-4,7H,5-6,12H2 |
InChI Key |
QACSLKNQZKITPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.